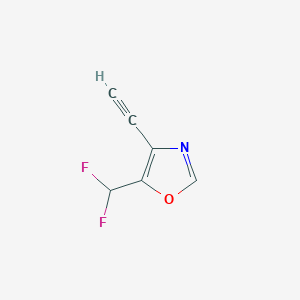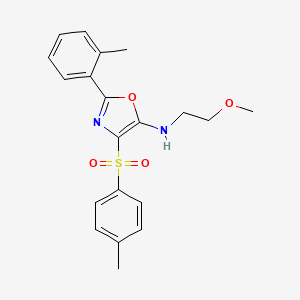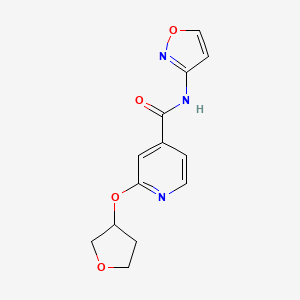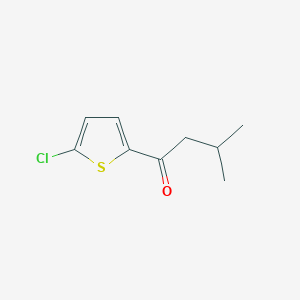
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “[5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol”, the molecular formula is C12H9NO3 . For “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide”, the molecular formula is C21H18N2O3S.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and formula. For “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide”, it has a molecular weight of 378.45.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
A fundamental aspect of the research on N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide involves its chemical synthesis and structural elucidation. Studies have focused on developing efficient synthetic pathways and understanding the compound's chemical behavior under various conditions. For instance, the unexpected hydrolysis of benzoylamide derivatives has been observed, revealing unique pathways that lead to the formation of isoxazolinone and dimethoxybenzamide, emphasizing the compound's reactive nature and stability (Rouchaud et al., 2010).
Biological Activities and Potential Therapeutic Applications
The exploration of biological activities and potential therapeutic applications constitutes a significant portion of the research on this compound. Various studies have aimed to uncover its pharmacological properties, including antitumor, antimicrobial, and antipsychotic activities.
Antitumor Potential : Research on derivatives of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide has highlighted their potential as antitumor agents. For example, dihydrobenzofuran lignans, related compounds, have shown promising anticancer activity in vitro, demonstrating the ability to inhibit tubulin polymerization, a crucial process for cell division in cancer cells (Pieters et al., 1999).
Antimicrobial Activity : Compounds isolated from natural sources, such as Caesalpinia pulcherrima, exhibiting structural similarities to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, have demonstrated antimicrobial effects against a range of bacteria and fungi, suggesting potential applications in combating infectious diseases (Ragasa et al., 2002).
Antipsychotic Applications : The synthesis and biological evaluation of benzamides, including structures closely related to the compound , have revealed potent antipsychotic properties. These studies offer insights into the development of new therapeutic agents for psychiatric disorders, highlighting the compound's relevance in neuroscience and mental health research (Yang et al., 2016).
Mécanisme D'action
The mechanism of action of “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide” is not clearly defined due to the lack of specific research on this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-26-19-9-14(10-20(27-2)21(19)28-3)22(25)23-12-15-11-18(30-24-15)17-8-13-6-4-5-7-16(13)29-17/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVFQKXUJRFBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)
![Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2897155.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)

![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)



![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)